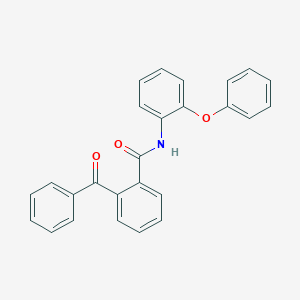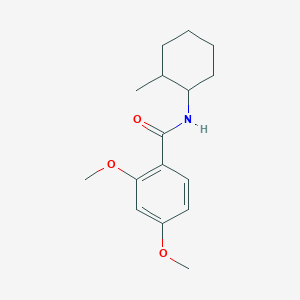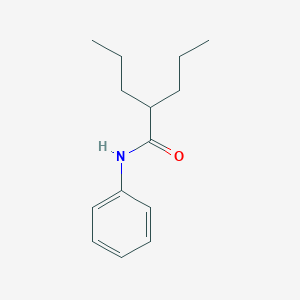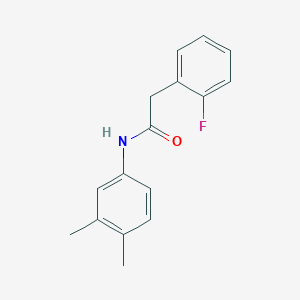![molecular formula C20H24Cl2N2O2 B290434 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B290434.png)
2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide, also known as diclofop-methyl, is a widely used herbicide in agriculture. It belongs to the chemical family of aryloxyphenoxypropionates and is known for its selective action against grassy weeds. Diclofop-methyl has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and its potential use in scientific research.
作用機序
Diclofop-methyl works by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACCase), which is involved in fatty acid synthesis in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes of the plant and ultimately leads to its death. Diclofop-methyl has a selective action against grassy weeds because the ACCase enzyme in these plants is more sensitive to its inhibitory effects than in broadleaf plants.
Biochemical and Physiological Effects
Diclofop-methyl has been shown to have several biochemical and physiological effects on plants. It inhibits the activity of the ACCase enzyme, which leads to the accumulation of malonyl-CoA and disrupts the normal metabolic processes of the plant. This leads to the inhibition of cell division and growth, and ultimately, the death of the plant. Diclofop-methyl has also been shown to affect the membrane permeability and ion balance of plants, leading to the disruption of their water and nutrient uptake.
実験室実験の利点と制限
Diclofop-methyl has several advantages for use in lab experiments. Its selective action against grassy weeds makes it a valuable tool in plant physiology and biochemistry research. It is also a widely available and affordable herbicide. However, 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamidehyl has some limitations for lab experiments. Its use requires specialized equipment and expertise, and it can be hazardous to handle. Additionally, its mode of action may not be applicable to all plant species, limiting its usefulness in some experiments.
将来の方向性
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamidehyl. One area of research is the development of new herbicides with similar modes of action but with improved selectivity and lower toxicity. Another area of research is the study of the molecular mechanisms of 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamidehyl resistance in grassy weeds, which could lead to the development of new strategies for weed control. Additionally, the potential use of 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamidehyl in crop protection and plant breeding is an area of interest for future research.
合成法
Diclofop-methyl can be synthesized through several methods, including the reaction of 2,4-dichlorophenol with 2-chloroacetyl chloride to form 2,4-dichlorophenoxyacetophenone. This compound is then reacted with diethylamine and 2-methyl-4-nitrophenol to form 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamidehyl. The synthesis process involves several steps and requires specialized equipment and expertise.
科学的研究の応用
Diclofop-methyl has been extensively used in scientific research for its ability to selectively inhibit the growth of grassy weeds. It has been studied for its potential use in weed control and crop protection. Diclofop-methyl has also been used as a tool to study the molecular mechanisms of plant growth and development. Its selective action against grassy weeds has made it a valuable tool in plant physiology and biochemistry research.
特性
分子式 |
C20H24Cl2N2O2 |
|---|---|
分子量 |
395.3 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide |
InChI |
InChI=1S/C20H24Cl2N2O2/c1-5-24(6-2)16-8-9-18(13(3)11-16)23-20(25)14(4)26-19-10-7-15(21)12-17(19)22/h7-12,14H,5-6H2,1-4H3,(H,23,25) |
InChIキー |
YHZDFKVDXFICAS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B290351.png)
![4-(2,4-dichlorophenoxy)-N-[3-(1-hydroxyethyl)phenyl]butanamide](/img/structure/B290352.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B290353.png)

![2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290357.png)


![[1,1'-Biphenyl]-4-yl 2,4-dimethoxybenzoate](/img/structure/B290361.png)





